molecular formula C15H10ClFN2OS B2536613 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-16-0

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2536613
CAS RN: 422527-16-0
M. Wt: 320.77
InChI Key: RTHXGSZWBQCMSF-UHFFFAOYSA-N
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Description

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as AG1478, is a synthetic compound that belongs to the quinazoline family. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.

Scientific Research Applications

AMPA Receptor Antagonists

6-Chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one derivatives have been explored as AMPA receptor antagonists, highlighting their potential in neuropharmacology. A study by Chenard et al. (2001) detailed the synthesis and evaluation of quinazolin-4-one derivatives as AMPA receptor inhibitors, demonstrating significant structure-activity relationships that influence their efficacy. These findings suggest potential applications in treating neurological conditions associated with aberrant AMPA receptor activity, such as epilepsy and neurodegenerative diseases (Chenard et al., 2001).

Antimicrobial Agents

Another realm of application for this chemical scaffold is in the development of antimicrobial agents. Geesi et al. (2020) synthesized a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, investigating its structure and antibacterial properties. Their work indicates the potential of such compounds in creating new antibacterial agents, contributing to the ongoing battle against bacterial resistance (Geesi et al., 2020).

Synthesis and Characterization Techniques

The synthesis and characterization of quinazolinone derivatives also contribute significantly to the field of chemical research, providing insights into the relationships between structure and activity. Kut et al. (2020) described the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, showcasing methodologies that could be applied to the synthesis of other quinazolinone derivatives for various scientific applications (Kut et al., 2020).

Biological Activity and Drug Design

Further research into quinazolinone derivatives, such as the work by Kaur et al. (2010), highlights their potential biological activities, including antipsychotic and anticonvulsant effects. Such studies underline the importance of this chemical class in drug discovery and development, potentially leading to new therapeutic options for a range of disorders (Kaur et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sodium sulfide to the resulting intermediate.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sodium sulfide" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form the intermediate 6-chloro-3-[(4-fluorophenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate is then treated with sodium sulfide in the presence of a suitable solvent to form the final product, 6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS RN

422527-16-0

Product Name

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.77

IUPAC Name

6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2OS/c16-10-3-6-13-12(7-10)14(20)19(15(21)18-13)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21)

InChI Key

RTHXGSZWBQCMSF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)F

solubility

not available

Origin of Product

United States

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